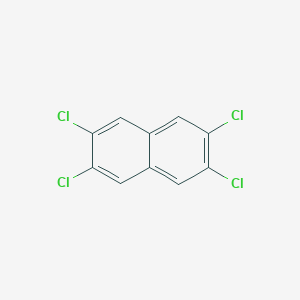

2,3,6,7-Tetrachloronaphthalene

Vue d'ensemble

Description

2,3,6,7-Tetrachloronaphthalene (TCN) is a polychlorinated naphthalene (PCN) congener with the molecular formula C₁₀H₄Cl₄. It belongs to a class of environmental pollutants structurally similar to polychlorinated biphenyls (PCBs) and dioxins. PCNs, including TCN, were historically produced under commercial names like Halowax (U.S.), Seekay (U.K.), and Nibren wax (Germany) for applications in electrical insulation, lubricants, and flame retardants . Despite their industrial utility, PCNs are persistent organic pollutants (POPs) with bioaccumulative and toxic properties. Among the 75 possible PCN congeners, 2,3,6,7-TCN (CAS 34588-40-4) is notable for its environmental persistence and inclusion in regulatory monitoring programs .

Méthodes De Préparation

Multi-Step Synthesis from 4,5-Dichloro-1,2-Benzenedimethanol

The most well-documented method for synthesizing 2,3,6,7-tetrachloronaphthalene involves a ten-step reaction sequence starting from 4,5-dichloro-1,2-benzenedimethanol . This approach, first reported by Levy et al. in 1983, relies on successive functional group transformations to achieve the desired substitution pattern on the naphthalene backbone.

Reaction Pathway and Conditions

The synthesis begins with the treatment of 4,5-dichloro-1,2-benzenedimethanol with hydrobromic acid (HBr) under heating for four hours. This step facilitates the conversion of hydroxyl groups into bromides, forming a dibrominated intermediate. Subsequent reduction with sodium sulfide nonahydrate (Na₂S·9H₂O) removes excess bromine, yielding a dihydroxy compound. Acetic acid (CH₃CO₂OH) in chloroform (CHCl₃) then promotes cyclization, forming a partially chlorinated naphthalene derivative.

The intermediate is subjected to thermal decomposition at 230°C for seven hours, followed by bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in acetic anhydride. Methanol-mediated hydrolysis removes acetyl protecting groups, and a Curtius rearrangement with triethylamine (Et₃N) and diphenylphosphoryl azide introduces nitrogen functionality. Final steps involve hydrochloric acid (HCl) treatment to eliminate nitrogen groups and diazotization with sodium nitrite (NaNO₂) and copper chloride (CuCl) to install the remaining chlorine atoms .

Cycloaddition of 4,5-Dichloro-o-Quinodimethane

A more recent approach to TCN synthesis leverages the cycloaddition reactivity of 4,5-dichloro-o-quinodimethane, a highly reactive intermediate capable of forming fused aromatic systems . This method simplifies the synthetic pathway by directly constructing the naphthalene core with pre-installed chlorine substituents.

Mechanism and Reaction Design

4,5-Dichloro-o-quinodimethane is generated in situ via the dehydrohalogenation of 1,2-bis(chloromethyl)-3,4-dichlorobenzene. Under thermal or photolytic conditions, this diradical species undergoes a [4+2] cycloaddition with another molecule of the same intermediate, forming the naphthalene skeleton. The chlorine atoms at the 2,3,6, and 7 positions are retained throughout the reaction, eliminating the need for subsequent functionalization steps .

Advantages Over Multi-Step Synthesis

This method significantly reduces the number of synthetic steps, improving overall efficiency and yield. The direct formation of the chlorinated naphthalene core avoids the complexities of intermediate purification and functional group manipulations. However, the instability of o-quinodimethane intermediates necessitates stringent reaction conditions, including inert atmospheres and precise temperature control. Scalability remains a challenge due to the reactive nature of the intermediates .

Comparative Analysis of Synthetic Methods

Critical Evaluation of Industrial Viability

The multi-step method, while chemically robust, faces significant barriers in industrial adoption due to its complexity and reliance on hazardous reagents. In contrast, the cycloaddition approach offers a greener alternative with fewer steps and reduced waste generation. Advances in stabilizing o-quinodimethane intermediates through encapsulation or continuous-flow reactors could enhance the practicality of the latter method .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,6,7-Tetrachloronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.

Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes.

Substitution: Electrophilic substitution reactions can introduce other functional groups onto the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration and sulfonation reactions.

Major Products:

Oxidation: Chlorinated naphthoquinones.

Reduction: Partially dechlorinated naphthalenes.

Substitution: Nitrated or sulfonated derivatives of this compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H4Cl4

- Molecular Weight : 265.95 g/mol

- CAS Number : 34588-40-4

The compound is characterized by its four chlorine substituents on the naphthalene ring, which significantly influence its chemical behavior and interactions.

Environmental Remediation

2,3,6,7-Tetrachloronaphthalene has been studied for its potential in environmental remediation processes due to its ability to undergo dechlorination reactions. Research indicates that it can be degraded using various catalysts, including iron-aluminum composite oxides.

Case Study: Degradation Mechanism

A study published in the RSC Advances journal examined the degradation of this compound over Fe–Al composite oxides. The findings showed that successive hydrodechlorination reactions occurred, resulting in the formation of lower chlorinated naphthalenes. This process is crucial for developing effective remediation strategies for chlorinated compounds in contaminated sites .

| Chlorinated Naphthalenes | Reaction Yield (%) |

|---|---|

| 1,2,3-Trichloronaphthalene | 71.5 - 77.7 |

| 1,2-Dichloronaphthalene | Variable |

| Monochloronaphthalenes | Detected |

Material Science Applications

The compound is also utilized in material science for the synthesis of polymers and other materials due to its thermal stability and electrical insulating properties.

Polymer Synthesis

Research indicates that derivatives of this compound can be used to create polyimides and other high-performance polymers. These materials exhibit excellent thermal stability and mechanical properties suitable for aerospace and electronic applications.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for further functionalization and modification.

Synthesis of Tetracarboxylic Acid Derivatives

A patent describes a method for synthesizing this compound-1,4,5,8-tetracarboxylic acid derivatives through the oxidation of perchlorodiazapyrene in acidic conditions. This process highlights the compound's utility in producing complex organic molecules .

Toxicological Studies

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate potential health risks associated with exposure to this compound:

Mécanisme D'action

The mechanism of action of 2,3,6,7-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate certain receptors, such as the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This interaction can lead to the induction of enzymes responsible for the detoxification and elimination of the compound from the body .

Comparaison Avec Des Composés Similaires

Structural and Isomeric Differences

TCN is one of several tetrachloronaphthalene isomers. Key structural distinctions among isomers include chlorine substitution patterns, which influence physicochemical properties and environmental behavior:

Environmental and Toxicological Profiles

- Persistence : 2,3,6,7-TCN bioaccumulates in marine mammals, as detected in Italian sperm whales . Its planar structure facilitates binding to aryl hydrocarbon receptors (AhR), triggering dioxin-like toxicity .

- 1,2,3,4-TCN: Less studied but identified as a performance reference compound (PRC) in integrative samplers for monitoring dioxin-like compounds . Mixed Congeners: Technical PCN mixtures (e.g., Halowax) contain multiple isomers, complicating toxicity assessments .

Commercial and Regulatory Status

- Availability: 2,3,6,7-TCN is marketed by suppliers such as Santa Cruz Biotechnology (1 mg, $380) and Wellington Laboratories (50 µg/mL standard) .

- Regulation: Listed under the IEC 62474 Declarable Substances List (DSL), emphasizing its regulatory scrutiny .

Activité Biologique

2,3,6,7-Tetrachloronaphthalene (TCN) is a chlorinated aromatic hydrocarbon that has garnered attention due to its potential biological activities and environmental implications. As a member of the polychlorinated naphthalene (PCN) family, TCN's structure consists of four chlorine atoms substituted on a naphthalene ring, specifically at the 2, 3, 6, and 7 positions. This article aims to provide a comprehensive overview of its biological activity, including toxicity, endocrine disruption potential, and degradation pathways.

- Chemical Formula : CHCl

- CAS Number : 34588-40-4

- Molecular Weight : 265.00 g/mol

Acute Toxicity

The acute toxicity of TCN has been evaluated in various animal models. The LD50 for guinea pigs is reported to be greater than 3 mg/kg . In studies with rats and mice, TCN exhibited significant toxicity, leading to various physiological effects.

Chronic Toxicity and Carcinogenicity

Long-term exposure studies indicate that TCN may have carcinogenic potential. Research has shown that exposure to chlorinated naphthalenes can lead to liver and kidney damage as well as alterations in hematological parameters .

Estrogenic and Androgenic Activity

Recent studies have assessed the endocrine-disrupting properties of TCN. In vitro assays using yeast estrogen and androgen screens (YES/YAS) demonstrated that TCN exhibits both anti-estrogenic and anti-androgenic activities . This suggests that TCN may interfere with hormonal functions in exposed organisms.

Biodegradation Pathways

The degradation of TCN is crucial for understanding its environmental impact. Studies have shown that TCN can undergo reductive dechlorination under anaerobic conditions, leading to the formation of less chlorinated naphthalene derivatives. The primary degradation pathway involves successive hydrodechlorination reactions facilitated by specific catalysts such as iron-aluminum composite oxides .

Degradation Mechanism

The proposed degradation pathway for TCN includes:

- Hydrodechlorination : Initial removal of chlorine atoms from the aromatic ring.

- Formation of Intermediates : Generation of trichloronaphthalenes (TrCNs), dichloronaphthalenes (DiCNs), and monochloronaphthalenes (MoCNs).

- Final Products : Ultimately leading to non-toxic end products through complete mineralization.

Case Study 1: Toxicity in Aquatic Organisms

A study conducted on fish species exposed to TCN showed significant bioaccumulation and adverse effects on reproduction and growth rates. The findings underscore the compound's potential risk to aquatic ecosystems.

Case Study 2: Endocrine Disruption in Mammals

Research involving female rats demonstrated that exposure to TCN resulted in altered hormone levels, particularly affecting estrogen and testosterone synthesis. This highlights the need for further investigation into the long-term reproductive effects of TCN on wildlife and humans.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,3,6,7-Tetrachloronaphthalene in environmental samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for quantifying chlorinated naphthalenes due to its sensitivity and selectivity. For environmental matrices (e.g., soil, water), sample preparation involves extraction using accelerated solvent extraction (ASE) with non-polar solvents like hexane, followed by cleanup with silica gel columns to remove interfering compounds. Quantification requires isotope dilution with deuterated internal standards (e.g., naphthalene-d10) to correct for matrix effects. Detection limits typically range from 0.1–1 ng/g depending on the matrix complexity .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer: Synthesis involves direct chlorination of naphthalene using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) under controlled temperature (60–80°C). The reaction mixture is purified via column chromatography using silica gel and hexane/dichloromethane gradients. Purity (>95%) is validated using melting point analysis, nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). Note that positional isomers (e.g., 1,2,5,6-tetrachloronaphthalene) may require separation using preparative HPLC .

Q. What are the primary environmental sources and persistence mechanisms of this compound?

Methodological Answer: Sources include historical industrial applications (e.g., capacitor dielectrics, wood preservatives) and inadvertent byproducts of combustion processes. Environmental persistence is attributed to its high log Kow (octanol-water partition coefficient, ~6.2), which promotes bioaccumulation in lipid-rich tissues. Degradation studies under UV light show half-lives of 14–28 days in aquatic systems, with photolytic dechlorination as the primary pathway. Sediment adsorption models indicate strong binding to organic carbon (Koc = 10⁴–10⁵ L/kg) .

Advanced Research Questions

Q. What strategies enable congener-specific analysis of polychlorinated naphthalenes (PCNs) like this compound?

Methodological Answer: Congener-specific analysis requires high-resolution gas chromatography (HRGC) coupled with HRMS, using a DB-5MS capillary column (60 m × 0.25 mm) and electron impact ionization. Isomer separation is optimized with a temperature gradient of 50°C (2 min) to 300°C at 3°C/min. For complex matrices, multidimensional GC (GC×GC) with a polar/non-polar column set enhances resolution. Quantification relies on relative response factors calibrated against certified standards (e.g., Halowax mixtures), with interlaboratory validation to address variability in congener patterns .

Q. How can conflicting toxicological data on this compound be resolved?

Methodological Answer: Discrepancies in toxicity studies often arise from differences in exposure models (e.g., in vitro vs. in vivo) or purity of test compounds. A tiered approach is recommended:

- Step 1: Validate compound purity (>98%) via GC-MS and NMR.

- Step 2: Use standardized assays (e.g., OECD TG 455 for aryl hydrocarbon receptor activation) to assess dioxin-like activity.

- Step 3: Conduct meta-analyses of existing data, prioritizing studies with robust controls and exposure metrics. For example, conflicting results on hepatotoxicity may reflect differential metabolic activation via CYP1A1/2 isoforms, which can be clarified using knockout rodent models .

Q. What advanced techniques elucidate the degradation pathways of this compound in anaerobic environments?

Methodological Answer: Reductive dechlorination under anaerobic conditions can be studied using stable isotope probing (SIP) with ¹³C-labeled naphthalene. Microbial consortia from PCB-contaminated sediments are incubated in anoxic microcosms with lactate as an electron donor. Degradation intermediates (e.g., trichloro- and dichloronaphthalenes) are identified via LC-Orbitrap MS. Metagenomic sequencing of enriched communities reveals key dehalogenase genes (e.g., pceA, rdhA), while qPCR tracks gene expression dynamics during dechlorination .

Q. How can researchers mitigate matrix interference when detecting this compound in biota?

Methodological Answer: Lipid-rich samples (e.g., fish liver) require pressurized liquid extraction (PLE) with acetone/hexane (1:1), followed by gel permeation chromatography (GPC) to remove lipids. Further cleanup uses sulfuric acid-impregnated silica gel to oxidize co-extracted organic matter. For ultra-trace detection (ppt levels), employ a tandem MS/MS system with multiple reaction monitoring (MRM) transitions (e.g., m/z 306 → 270 for quantification, m/z 306 → 235 for confirmation). Recovery rates (70–120%) should be validated using spiked matrix-matched calibrants .

Propriétés

IUPAC Name |

2,3,6,7-tetrachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTLUUBHRXWFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188145 | |

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34588-40-4 | |

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34588-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,3,6,7-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034588404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6,7-Tetrachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.